molecular formula C19H14N4O3 B1664802 Alsterpaullone, 2-Cyanoethyl

Alsterpaullone, 2-Cyanoethyl

Cat. No.: B1664802
M. Wt: 346.3 g/mol
InChI Key: UBLFSMURWWWWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alsterpaullone 2-cyanoethyl is a derivative of alsterpaullone, a well-known inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3 beta. This compound has gained attention due to its potent inhibitory effects on specific kinases, making it a valuable tool in scientific research, particularly in the fields of cancer and regenerative medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alsterpaullone 2-cyanoethyl typically involves the modification of the alsterpaullone core structureThis process often requires the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of alsterpaullone 2-cyanoethyl involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Alsterpaullone 2-cyanoethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Alsterpaullone 2-cyanoethyl has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study kinase inhibition and to develop new inhibitors.

    Biology: The compound is employed in cell cycle studies and to investigate the role of kinases in various biological processes.

    Medicine: Alsterpaullone 2-cyanoethyl is explored for its potential therapeutic applications in cancer treatment and regenerative medicine.

    Industry: The compound is used in high-throughput screening assays to identify new drug candidates

Mechanism of Action

Alsterpaullone 2-cyanoethyl exerts its effects by inhibiting specific kinases, such as cyclin-dependent kinase 1 and glycogen synthase kinase-3 beta. The compound competes with adenosine triphosphate for binding to the active site of these kinases, thereby preventing their activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alsterpaullone 2-cyanoethyl stands out due to its enhanced potency and selectivity for specific kinases compared to its parent compound and other similar inhibitors. This makes it a valuable tool for studying kinase-related pathways and developing targeted therapies .

Properties

Molecular Formula

C19H14N4O3

Molecular Weight

346.3 g/mol

IUPAC Name

3-(9-nitro-6-oxo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-2-yl)propanenitrile

InChI

InChI=1S/C19H14N4O3/c20-7-1-2-11-3-5-17-15(8-11)19-14(10-18(24)21-17)13-9-12(23(25)26)4-6-16(13)22-19/h3-6,8-9,22H,1-2,10H2,(H,21,24)

InChI Key

UBLFSMURWWWWMH-UHFFFAOYSA-N

SMILES

C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alsterpaullone, 2-Cyanoethyl;  Alsterpaullone, 2Cyanoethyl;  Alsterpaullone, 2 Cyanoethyl;  2-Cyanoethylalsterpaullone;  2Cyanoethylalsterpaullone;  2 Cyanoethylalsterpaullone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alsterpaullone, 2-Cyanoethyl
Reactant of Route 2
Alsterpaullone, 2-Cyanoethyl
Reactant of Route 3
Alsterpaullone, 2-Cyanoethyl
Reactant of Route 4
Alsterpaullone, 2-Cyanoethyl
Reactant of Route 5
Alsterpaullone, 2-Cyanoethyl
Reactant of Route 6
Alsterpaullone, 2-Cyanoethyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.